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In the landscape of antimicrobial resistance, the role of -lactamase inhibitors is pivotal in
preserving the efficacy of B-lactam antibiotics. This guide provides a detailed in vitro
comparison of two key inhibitors: avibactam, a newer non-f-lactam inhibitor, and tazobactam, a
well-established [3-lactam sulfone. This analysis is intended for researchers, scientists, and
drug development professionals, offering a comprehensive look at their mechanisms of action,
inhibitory profiles, and antibacterial activity in combination with their respective 3-lactam
partners.

Mechanism of Action: A Tale of Two Inhibitors

Avibactam and tazobactam both target the active site of serine B-lactamases, but their
chemical structures and inhibitory mechanisms differ significantly. Tazobactam, a penicillanic
acid sulfone, is a traditional B-lactamase inhibitor that forms an irreversible covalent bond with
the B-lactamase enzyme.[1] This "suicide inhibition" ultimately leads to the inactivation of the

enzyme.

In contrast, avibactam is a diazabicyclooctane (DBO) non-B-lactam inhibitor. It forms a covalent
carbamoyl-enzyme complex with the serine residue in the active site of the B-lactamase.[1] A
key distinction is the reversibility of this bond. Avibactam can dissociate from the enzyme,
releasing the active inhibitor.[1] This novel mechanism contributes to its broad-spectrum
activity.
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Figure 1. Comparative Mechanism of Action

Inhibitory Profile: IC50 and Ki Values

The potency of B-lactamase inhibitors is quantified by the half-maximal inhibitory concentration
(IC50) and the inhibition constant (Ki). Lower values indicate greater potency. While a direct
head-to-head study with a comprehensive panel of enzymes is not readily available in the
literature, the existing data demonstrates the superior potency of avibactam against a broader
range of B-lactamases.
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B-Lactamase Inhibitor IC50 (nM) Ki (nM) Reference

Class A

CTX-M-15 Avibactam 3.4-29 Not Reported [2]

KPC-2 Avibactam 3.4-29 Not Reported [2]

TEM-1 Tazobactam Not Reported Not Reported

SHV-1 Tazobactam Not Reported Not Reported

Class C

AmpC Avibactam Potent Inhibition Not Reported [1]

AmpC Tazobactam No-si-qnificant Not Reported [3]
inhibition

Class D

OXA-48 Avibactam Potent Inhibition Not Reported [1]

OXA-type Tazobactam No significant Not Reported [3]

inhibition

Note: Direct comparative Ki values are not consistently reported in the same studies. The IC50

values for avibactam are presented as a range from a study comparing it with another DBO

inhibitor, relebactam.[2] Tazobactam is known to be a potent inhibitor of most Class A enzymes.

[4]

In Vitro Antibacterial Activity: MIC Data

The in vitro efficacy of 3-lactam/B-lactamase inhibitor combinations is determined by the

Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents

visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values

(inhibiting 50% and 90% of isolates, respectively) for ceftazidime-avibactam and piperacillin-

tazobactam against key Gram-negative pathogens.

Escherichia coli
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Dru
Study < L MIC50 MIC90 Susceptibili  Isolate
Combinatio
(Year) (mglL) (mglL) ty (%) Phenotype
n
Castanheira Ceftazidime- ESBL-
) Not Reported  Not Reported 100 ]
et al. (2019) avibactam producing
Castanheira Piperacillin- ESBL-
Not Reported  Not Reported  84.5 )
et al. (2019) tazobactam producing
Sader et al. Ceftazidime- General
_ 0.12 0.5 99.8 _
(2020) avibactam isolates
Sader et al. Piperacillin- General
128 78.2 ,
(2020) tazobactam isolates
Klebsiella pneumoniae
Drug i
Study o MIC50 MIC90 Susceptibili Isolate
Combinatio
(Year) (mglL) (mglL) ty (%) Phenotype
n
Castanheira Ceftazidime- ESBL-
) Not Reported  Not Reported 100 )
et al. (2019) avibactam producing
Castanheira Piperacillin- ESBL-
Not Reported  Not Reported  84.5 .
et al. (2019) tazobactam producing
Goldstein et Ceftazidime- Carbapenem-
) Not Reported  4/4 99.6 ]
al. (2018) avibactam resistant
Sader et al. Ceftazidime- General
_ 0.12 0.5 99.8 _
(2020) avibactam isolates
Sader et al. Piperacillin- General
4 128 78.2
(2020) tazobactam isolates
Pseudomonas aeruginosa
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Drug

Study L MIC50 MIC90 Susceptibili  Isolate
Combinatio
(Year) (mglL) (mglL) ty (%) Phenotype
n
Lin et al. Ceftazidime- B-lactamase-
) 2 16 82.7 ]
(2017) avibactam producing
Hirsch et al. Ceftazidime- B-lactam-
_ 4 >32 >80 .
(2020) avibactam resistant
Sader et al. Ceftazidime- General
_ 2 8 96.3 _
(2020) avibactam isolates
Sader et al. Piperacillin- General
4 128 78.2 )
(2020) tazobactam isolates

Experimental Protocols
Determination of IC50 and Ki Values

The IC50 and Ki values are determined through enzymatic assays. A standard protocol
involves:

e Enzyme and Inhibitor Incubation: The [-lactamase enzyme is incubated with varying
concentrations of the inhibitor (avibactam or tazobactam) for a defined period.

o Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to the mixture.

o Measurement of Hydrolysis: The rate of substrate hydrolysis is measured
spectrophotometrically by monitoring the change in absorbance over time.

o Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations to
determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme
activity by 50%. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff
equation, which takes into account the substrate concentration and the Michaelis-Menten
constant (Km) of the enzyme for the substrate.

Minimum Inhibitory Concentration (MIC) Determination
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MIC values are typically determined using the broth microdilution method according to the
Clinical and Laboratory Standards Institute (CLSI) guidelines.

Prepare microtiter plates with serial
two-fold dilutions of the antimicrobial agent

in cation-adjusted Mueller-Hinton broth

:

Inoculate each well with the
bacterial suspension

:

Gncubate plates at 35°C for 16-20 hours)

:

(Visually inspect for bacterial growtk)

Click to download full resolution via product page

Figure 2. Broth Microdilution Workflow for MIC Determination

Conclusion

The in vitro data clearly demonstrates that avibactam possesses a broader spectrum of activity
and, in many cases, greater potency against a wider range of -lactamases compared to
tazobactam. Avibactam's unique reversible mechanism of action and its ability to inhibit Class
C and some Class D enzymes, in addition to Class A enzymes, provide a significant advantage,
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particularly against multidrug-resistant Gram-negative bacteria.[1][3] While tazobactam remains
an effective inhibitor of many Class A 3-lactamases, the expanded activity of avibactam
represents a major advancement in combating antimicrobial resistance. The choice between
these inhibitors for clinical use will depend on the specific pathogens and resistance
mechanisms encountered.

Need Custom Synthesis?
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versus-tazobactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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